1-(4-((tert-Butyldiphenylsilyl)oxy)butyl)-4-iodo-1H-imidazole
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Overview
Description
1-(4-((tert-Butyldiphenylsilyl)oxy)butyl)-4-iodo-1H-imidazole is a synthetic organic compound that features a combination of tert-butyldiphenylsilyl (TBDPS) and imidazole moieties. The TBDPS group is often used as a protecting group for alcohols due to its stability under acidic conditions . The imidazole ring is a common structure in many biologically active molecules, making this compound of interest in various fields of research.
Preparation Methods
The synthesis of 1-(4-((tert-Butyldiphenylsilyl)oxy)butyl)-4-iodo-1H-imidazole typically involves multiple steps:
Protection of Hydroxyl Group: The hydroxyl group of a butanol derivative is protected using tert-butyldiphenylsilyl chloride in the presence of a base such as pyridine or 2,6-lutidine.
Iodination: The protected butanol derivative is then subjected to iodination using reagents like iodine and a suitable oxidizing agent.
Imidazole Formation: The iodinated intermediate is reacted with imidazole under appropriate conditions to form the final product.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
1-(4-((tert-Butyldiphenylsilyl)oxy)butyl)-4-iodo-1H-imidazole can undergo various chemical reactions:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under suitable conditions.
Deprotection: The TBDPS group can be removed using fluoride sources like tetrabutylammonium fluoride (TBAF) or TAS-F.
Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions depending on the reagents used.
Common reagents include bases, acids, and fluoride sources, and the major products depend on the specific reactions performed.
Scientific Research Applications
1-(4-((tert-Butyldiphenylsilyl)oxy)butyl)-4-iodo-1H-imidazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: The imidazole ring is a key structure in many biologically active compounds, making this compound useful in drug discovery and development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-((tert-Butyldiphenylsilyl)oxy)butyl)-4-iodo-1H-imidazole depends on its specific applicationThe TBDPS group serves as a protecting group, ensuring the stability of the molecule during synthetic transformations .
Comparison with Similar Compounds
Similar compounds include other silyl-protected imidazole derivatives and iodinated imidazoles. Compared to tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS) protected compounds, 1-(4-((tert-Butyldiphenylsilyl)oxy)butyl)-4-iodo-1H-imidazole offers increased stability towards acidic conditions and nucleophilic species . This makes it a valuable intermediate in synthetic chemistry.
Similar Compounds
- 1-(4-((tert-Butyldimethylsilyl)oxy)butyl)-4-iodo-1H-imidazole
- 1-(4-((Triisopropylsilyl)oxy)butyl)-4-iodo-1H-imidazole
- 1-(4-((tert-Butyldiphenylsilyl)oxy)butyl)-4-chloro-1H-imidazole
These compounds share similar structural features but differ in their protecting groups and halogen substituents, which can influence their reactivity and stability.
Properties
IUPAC Name |
tert-butyl-[4-(4-iodoimidazol-1-yl)butoxy]-diphenylsilane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29IN2OSi/c1-23(2,3)28(20-12-6-4-7-13-20,21-14-8-5-9-15-21)27-17-11-10-16-26-18-22(24)25-19-26/h4-9,12-15,18-19H,10-11,16-17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZPUCJDRKNMCTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCCN3C=C(N=C3)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29IN2OSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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